Genepoxide

Cat. No. B052113

Key on ui cas rn:

25068-38-6

M. Wt: 320.8 g/mol

InChI Key: KUBDPQJOLOUJRM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04221686

Procedure details

0.65 Mole of Sumiepoxy ELA-128 (an epoxy resin obtained by the reaction of bisphenol A with epichlorohydrin, epoxy equivalent 184-194; produced by Sumitomo Chemical Co., Ltd.), 0.17 g. of 2-methylhydroquinone and 1.3 moles of acrylic acid were successively charged into a 500 ml. four-necked flask, and the resulting mixture was sufficiently stirred. Further, 1.7 g. of triethylamine was added, and the mixture was heated to 110° C. while taking care of heat generation. The mixture was continuously stirred at said temperature for about 4 hours, and when the acid value had become less than 7, the reaction was completed. The reaction product was quickly cooled to about 60° C. and was incorporated and diluted with 0.066 g. of 2-methylhydroquinone and 133 g. of trimethylolpropane triacrylate to obtain a pale yellow, transparent liquid having a viscosity of Z6 to Z7 (as measured by use of the Gardener-Hodt Bubble viscometer at 25° C.). This liquid was named the compound (a).

[Compound]

Name

epoxy resin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)([CH3:10])[CH3:9])=[CH:4][CH:3]=1.[CH2:18]([CH:20]1[O:22][CH2:21]1)[Cl:19]>>[CH3:10][C:8]([C:5]1[CH:6]=[CH:7][C:2]([OH:1])=[CH:3][CH:4]=1)([C:11]1[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=1)[CH3:9].[CH2:21]1[O:22][CH:20]1[CH2:18][Cl:19] |f:2.3|

|

Inputs

Step One

[Compound]

|

Name

|

epoxy resin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

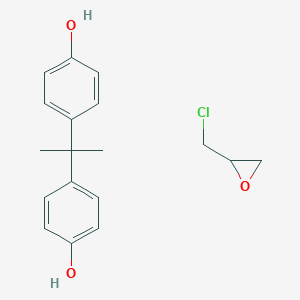

OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)C1CO1

|

[Compound]

|

Name

|

epoxy

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.65 mol |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |